

Mthfd2-IN-5: A Selective Inhibitor of MTHFD2 for Cancer Therapy

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme that plays a critical role in one-carbon (1C) metabolism. It is highly expressed in embryonic and cancer cells but is largely absent in most healthy adult tissues, making it an attractive therapeutic target for oncology.[1][2][3][4][5][6][7][8] MTHFD2 catalyzes the NAD+-dependent conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate, a crucial step for the de novo synthesis of purines and thymidylate, which are essential for DNA replication and cell proliferation.[5][7] [9][10][11] Upregulation of MTHFD2 is observed in a wide range of cancers and often correlates with poor prognosis.[1][3][4][7] Mthfd2-IN-5 (also known as Compound 16e) has emerged as a potent and selective small molecule inhibitor of MTHFD2, demonstrating significant anti-proliferative effects in cancer cell lines and anti-tumor efficacy in preclinical models.[12] This technical guide provides a comprehensive overview of Mthfd2-IN-5, including its mechanism of action, selectivity, and the experimental methodologies used for its characterization.

Core Data Presentation

The following tables summarize the key quantitative data for **Mthfd2-IN-5** and other relevant MTHFD2 inhibitors for comparative analysis.

Table 1: In Vitro Activity of Mthfd2-IN-5



Parameter	Value	Target/Cell Line	Reference
IC50	66 nM	MTHFD2	[12]
IC50	1790 nM	MTHFD1	[12]
GI50	720 nM	MOLM-14 (Acute Myeloid Leukemia)	[12]

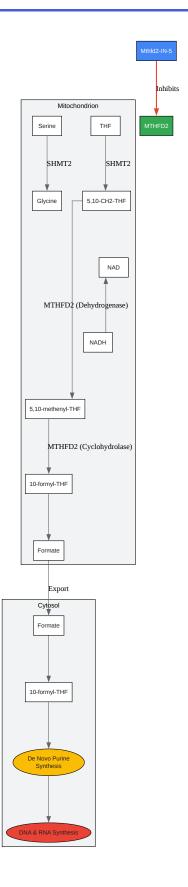
Table 2: Selectivity Profile of Mthfd2-IN-5

Target	IC50 (nM)	Selectivity (fold vs. MTHFD2)	Reference
MTHFD2	66	-	[12]
MTHFD1	1790	~27.1	[12][13]

Signaling Pathways and Mechanism of Action

MTHFD2 is a key enzyme in the mitochondrial one-carbon metabolic pathway, which is intricately linked to cellular proliferation and survival. Inhibition of MTHFD2 by **Mthfd2-IN-5** disrupts the production of one-carbon units, leading to a depletion of the nucleotide pools necessary for DNA and RNA synthesis. This ultimately results in cell cycle arrest and apoptosis in rapidly dividing cancer cells.[3][6] Furthermore, MTHFD2 activity is connected to cellular signaling pathways that regulate cell growth, such as the mTORC1 and AKT pathways.[14][15]





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Figure 1: MTHFD2 signaling pathway and the inhibitory action of Mthfd2-IN-5.



Experimental Protocols

Detailed methodologies are crucial for the evaluation of MTHFD2 inhibitors. The following are representative protocols based on standard practices in the field.

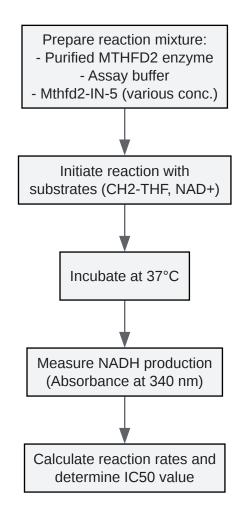
MTHFD2 Enzymatic Assay

This biochemical assay determines the direct inhibitory activity of a compound on the MTHFD2 enzyme.

Protocol:

- Preparation: Purified recombinant human MTHFD2 protein is used.[13] A reaction mixture is prepared containing assay buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM MgCl2), the enzyme, and the test inhibitor (Mthfd2-IN-5) at various concentrations.[16]
- Initiation: The enzymatic reaction is initiated by adding the substrates, 5,10-methylenetetrahydrofolate (CH2-THF) and NAD+.[17]
- Incubation: The reaction is incubated at a controlled temperature, typically 37°C.[17]
- Detection: The production of NADH, a product of the dehydrogenase reaction, is measured over time using a spectrophotometer by monitoring the increase in absorbance at 340 nm. [16][18]
- Analysis: The rate of NADH production is calculated, and the half-maximal inhibitory concentration (IC50) is determined by fitting the dose-response curve.[17]





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Figure 2: Workflow for MTHFD2 Enzymatic Assay.

Cell Viability Assay

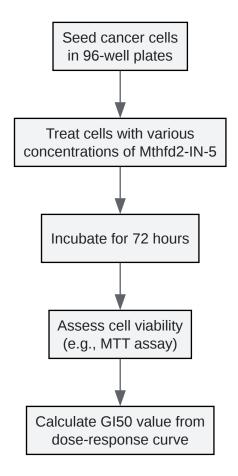
Cell-based assays are essential to determine the effect of the inhibitor on cancer cell proliferation.

Protocol:

- Cell Seeding: Cancer cells (e.g., MOLM-14) are seeded into 96-well plates and allowed to adhere overnight.[17]
- Treatment: Cells are treated with a range of concentrations of Mthfd2-IN-5. A vehicle control (DMSO) is included.[19][20]



- Incubation: The plates are incubated for a specified period, typically 72 hours.[17]
- Viability Assessment: Cell viability is assessed using a standard method, such as the MTT or CellTiter-Glo assay, which measures metabolic activity.
- Analysis: The half-maximal growth inhibition (GI50) is calculated from the dose-response curve.[17]



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Figure 3: A typical workflow for a cell viability assay.

In Vivo Xenograft Model

Animal models are used to evaluate the anti-tumor efficacy and tolerability of the MTHFD2 inhibitor.

Protocol:



- Tumor Implantation: Human cancer cells (e.g., breast cancer cell line MDA-MB-231) are subcutaneously injected into immunocompromised mice.[17]
- Tumor Growth: Tumors are allowed to grow to a palpable size.
- Treatment Administration: Mice are treated with Mthfd2-IN-5 (e.g., via oral administration) or a vehicle control.
- Monitoring: Tumor volume and body weight are measured regularly throughout the study.[17]
- Endpoint: At the end of the study, tumors are excised, weighed, and may be used for further analysis.

Conclusion

Mthfd2-IN-5 is a potent and selective inhibitor of MTHFD2 with demonstrated anti-proliferative activity in cancer cells. Its mechanism of action, centered on the disruption of one-carbon metabolism, provides a strong rationale for its development as a targeted cancer therapeutic. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of **Mthfd2-IN-5** and other novel MTHFD2 inhibitors. Further preclinical studies are warranted to fully elucidate the therapeutic potential of this promising compound.

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